Dicalcium phosphate-dihydrate
Description
Dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O) is an inorganic calcium phosphate compound with a monoclinic crystal structure . It is widely used in pharmaceuticals as an insoluble diluent for tablets and capsules due to its excellent flow properties, low hygroscopicity, and biocompatibility . DCPD also serves as a precursor in bone regeneration materials, dental cements, and agricultural fertilizers . Its dihydrate form provides distinct solubility and stability characteristics compared to anhydrous or other hydrated calcium phosphates.
Properties
Molecular Formula |
Ca2H4O6P+ |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
dicalcium;phosphate;dihydrate |
InChI |
InChI=1S/2Ca.H3O4P.2H2O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);2*1H2/q2*+2;;;/p-3 |
InChI Key |
RBLGLDWTCZMLRW-UHFFFAOYSA-K |
Canonical SMILES |
O.O.[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
Decomposition and Thermal Reactions
Heating DCPD induces dehydration and phase transformations:
Hydrolysis and Phase Transformations
DCPD hydrolyzes under varying pH and temperature conditions to form more stable calcium phosphates :
Kinetics : Hydrolysis to apatite is accelerated by fluoride ions, which enhance crystallinity and reduce reaction time .
Reactions with Fluoride
DCPD reacts with fluoride sources (e.g., NaF, Na₂PO₃F) to form insoluble compounds, impacting dental and industrial applications :
| F/Ca Ratio | Primary Product | Secondary Product |
|---|---|---|
| <1.0 | Fluorapatite (FAP) | – |
| 1.0–2.0 | FAP + CaF₂ | – |
| >2.0 | CaF₂ | – |
Stabilization : Additives like zinc tripolyphosphate (Zn₂NaP₃O₁₀·9H₂O) inhibit CaF₂ formation, preserving reactive fluoride in toothpaste formulations .
Acid-Base Reactions
DCPD dissolves in acidic media, releasing Ca²⁺ and HPO₄²⁻ :
Solubility :
Interaction with Additives
Additives modulate DCPD reactivity in formulations:
Synergistic combinations (e.g., zinc tripolyphosphate + trimagnesium phosphate) improve stability beyond additive effects .
Table 1: Solubility of DCPD at 37.5°C
| pH | [Ca²⁺] (mM) | [PO₄³⁻] (mM) |
|---|---|---|
| 4.9 | 1.12 | 0.98 |
| 6.0 | 0.85 | 0.72 |
| 7.0 | 0.68 | 0.55 |
Table 2: Fluoride Stability in DCPD Formulations
| Additive | Available F⁻ After 1h (%) |
|---|---|
| None (Control) | 35 |
| Zinc Tripolyphosphate | 85 |
| Trimagnesium Phosphate | 65 |
| Zn Tripolyphosphate + TMP | 92 |
Comparison with Similar Compounds
DCPD vs. Dicalcium Phosphate Anhydrous (DCPA)
Key Differences :
DCPD vs. Monocalcium Phosphate (MCP)
Key Differences :
DCPD vs. Octacalcium Phosphate (OCP)
| Property | DCPD | OCP (Ca₈H₂(PO₄)₆·5H₂O) | References |
|---|---|---|---|
| Crystal Structure | Monoclinic | Triclinic | |
| Solubility | Higher than OCP | Lower than DCPD | |
| Biological Role | Precursor to OCP | Promotes bone mineralization |
Key Differences :
DCPD vs. Hydroxyapatite (HA)
Key Differences :
- DCPD-based cements set faster than HA, making them suitable for minimally invasive surgeries, while HA’s low solubility ensures durability in load-bearing implants .
Preparation Methods
Neutralization of Calcium Hydroxide with Phosphoric Acid
The most widely documented method involves neutralizing calcium hydroxide (Ca(OH)₂) with orthophosphoric acid (H₃PO₄). This exothermic reaction proceeds as follows:
Key parameters include:
-
Temperature : Maintained below 50°C to prevent dehydration to anhydrous dicalcium phosphate (CaHPO₄) .
-
pH Control : Initial reaction pH of 2.2–2.6, gradually adjusted to 3.2–3.4 using residual Ca(OH)₂ suspension . Post-neutralization, pH is raised to 5.6–5.8 with sodium hydroxide to precipitate dimagnesium phosphate trihydrate (MgHPO₄·3H₂O) as a stabilizer .
Stabilization Additives :
-
Tetrasodium Pyrophosphate (Na₄P₂O₇) : Added at 0.2–0.6% by weight to inhibit hydrolysis into hydroxyapatite and minimize toothpaste after-thickening .
-
Dimagnesium Phosphate Trihydrate : Precipitated in situ using MgCl₂ or Mg(NO₃)₂ solutions to enhance DCPD’s fluorine compatibility .
Continuous Precipitation Using Calcium Carbonate Suspensions
High-throughput industrial processes employ calcium carbonate (CaCO₃) suspensions reacted with H₃PO₄ in recirculating reactors. The US5024825A patent outlines a continuous method:
-
Reactor Design : Equipped with a high-speed mixer (>3,000 rpm) to ensure homogeneous mixing .
-
Stoichiometric Feed : CaCO₃ and H₃PO₄ are introduced in a 1:1 molar ratio, with reaction temperatures kept below 50°C .
-
Stabilization : Magnesium oxide (MgO) or hydroxide is added, followed by sodium pyrophosphate (0.4–1.0% by weight) to stabilize the DCPD suspension .
Critical Observations :
-
Spray Drying : The resultant slurry (20–33% DCPD) is spray-dried to produce free-flowing particles with high adsorption capacity (100–130 g H₂O/100 g DCPD) .
-
Particle Size Control : Agglomeration is minimized by maintaining turbulent flow in the reactor .
Hydrochloric Acid Decomposition of Rock Phosphate
An alternative route involves decomposing phosphorite (rock phosphate) with hydrochloric acid (HCl), followed by neutralization with CaCO₃:
Subsequent neutralization yields DCPD:
Process Challenges :
-
Fluoride Removal : HF byproduct is neutralized with excess CaCO₃ to form CaF₂, which is filtered out .
-
Impurity Control : Fe³⁺ and Al³⁺ contaminants precipitate as phosphates, requiring precise pH adjustments (0.8–1.2) .
Crystallization Modulation for Coarse-Particle DCPD
Pharmaceutical-grade DCPD requires spherical crystals (63–450 µm) for direct tableting. US4755367A discloses a continuous precipitation method:
-
Precipitated Chalk : Reacted with high-purity H₃PO₄ at 20–40°C .
-
Crystal Morphology : Spherical shapes are achieved by controlling supersaturation and avoiding localized pH spikes .
Key Parameters :
| Parameter | Range | Impact on Product |
|---|---|---|
| Temperature | 20–40°C | Prevents anhydrous phase formation |
| Stirring Rate | 500–1,000 rpm | Ensures uniform crystal growth |
| pH | 3.2–3.5 | Optimizes CaHPO₄·2H₂O yield |
Stabilization Protocols for Enhanced Shelf Life
DCPD’s tendency to hydrolyze into hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) necessitates stabilization:
-
Dual Stabilizers : Combining MgHPO₄·3H₂O (2–4% by weight) and Na₄P₂O₇ (0.2–0.6%) synergistically inhibits water loss and recrystallization .
-
Post-Precipitation Additives : Sodium pyrophosphate is introduced post-reaction to avoid premature complexation with Ca²⁺ .
Accelerated Aging Tests :
-
Unstabilized DCPD loses 12–15% water of crystallization within 30 days at 40°C, whereas stabilized samples show <2% loss .
Comparative Analysis of Industrial Methods
| Method | Reactants | Stabilizers | Particle Size (µm) | Yield (%) |
|---|---|---|---|---|
| Ca(OH)₂ + H₃PO₄ | Ca(OH)₂, H₃PO₄ | Na₄P₂O₇, MgHPO₄·3H₂O | 10–40 | 85–90 |
| CaCO₃ + H₃PO₄ | CaCO₃, H₃PO₄ | MgO, Na₄P₂O₇ | 20–60 | 90–95 |
| Rock Phosphate + HCl | Ca₅(PO₄)₃F, HCl | CaCO₃ | 5–20 | 75–80 |
| Continuous Process | CaCO₃, H₃PO₄ | Na₄P₂O₇ | 63–450 | 95–98 |
Q & A
Basic Research Question
- X-ray diffraction (XRD) : Monoclinic peaks at 2θ = 11.6°, 20.9°, and 29.3° confirm dihydrate structure .
- Thermogravimetric analysis (TGA) : Weight loss at 100–160°C corresponds to dehydration of two water molecules .
- SEM/EDS : Plate-like crystal morphology and Ca/P molar ratio of 1.0 validate stoichiometry .
How can exergy analysis be applied to optimize DCPD production processes?
Advanced Research Question
Exergy analysis quantifies energy efficiency by evaluating irreversibilities in reactors and purification steps. For example:
- Reactor I : 65% exergy efficiency due to heat dissipation during phosphorite decomposition .
- Crystallization : Higher exergy losses (~30%) occur from uncontrolled nucleation; optimizing stirring rates and supersaturation improves yield .
What are the key factors influencing DCPD’s stability in aqueous environments during dissolution studies?
Basic Research Question
- pH : Hydrolysis occurs above pH 6.38, forming octocalcium phosphate (Ca₄H(PO₄)₃·3H₂O) .
- Ionic strength : High chloride concentrations accelerate dissolution via common-ion effects .
- Temperature : Stability decreases >40°C, promoting transformation to anhydrous phases .
What thermodynamic models explain DCPD’s phase transitions under varying pH and temperature?
Advanced Research Question
The solubility product (Ksp) of DCPD (1.25 × 10⁻⁷) and octocalcium phosphate (1.25 × 10⁻⁴⁷) governs phase transitions. Metastable solubility curves predict precipitation pathways, while Gibbs free energy calculations confirm DCPD’s lower stability compared to hydroxyapatite in neutral/basic conditions .
What safety protocols should be followed when handling DCPD in laboratory settings despite its non-hazardous classification?
Basic Research Question
While classified as non-hazardous (GHS), precautions include:
- Dust control : Use fume hoods during weighing to avoid respiratory irritation .
- Skin/eye protection : Wear gloves and goggles; rinse exposed areas with water for 15 minutes .
How do co-solvents or ionic impurities affect the dissolution kinetics of DCPD in pharmaceutical formulations?
Advanced Research Question
- Co-solvents (e.g., ethanol) : Reduce dielectric constant, slowing dissolution by 40–60% compared to aqueous media .
- Ionic impurities (e.g., Na⁺) : Compete for phosphate binding sites, increasing dissolution rate by 25% via Le Chatelier’s principle .
What are the methodological considerations when using DCPD as an insoluble diluent in tablet formulation?
Basic Research Question
- Particle size : <50 µm ensures uniform compaction and avoids tablet friability .
- Lubricant compatibility : Pre-blend with magnesium stearate (1% w/w) to prevent adhesion .
- Hygroscopicity testing : Store at 25°C/60% RH; moisture uptake <0.5% ensures stability .
What analytical approaches resolve discrepancies between theoretical and experimental solubility values of DCPD in acidic media?
Advanced Research Question
- Ion activity corrections : Use Pitzer equations to account for ionic strength effects in concentrated HCl .
- Surface area normalization : Measure BET surface area to correlate intrinsic solubility with particle size .
- In-situ pH monitoring : Electrochemical sensors track localized pH shifts near dissolving crystals .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
